molecular formula C7H4N2O3 B13020242 Furo[2,3-d]pyrimidine-4-carboxylicacid

Furo[2,3-d]pyrimidine-4-carboxylicacid

Cat. No.: B13020242
M. Wt: 164.12 g/mol
InChI Key: XBJYRXATDJWPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-d]pyrimidine-4-carboxylic acid is a fused heterocyclic compound consisting of a furan ring fused at the [2,3-d] position of a pyrimidine scaffold, with a carboxylic acid substituent at the 4-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. It has been explored for its inhibitory activity against enzymes such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR), though its potency varies significantly depending on substituents and fusion patterns .

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

furo[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H4N2O3/c10-7(11)5-4-1-2-12-6(4)9-3-8-5/h1-3H,(H,10,11)

InChI Key

XBJYRXATDJWPKB-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=NC(=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazide Intermediates and Coumarin Derivatives

Another approach involves the preparation of furo[2,3-d]pyrimidone derivatives and their hydrazide analogs, which can be further functionalized:

This method highlights the versatility of the furo[2,3-d]pyrimidine scaffold for further derivatization and biological activity studies.

Step Reaction Type Key Reagents/Conditions Product/Intermediate Notes
1 Carbodiimide formation Iminophosphorane, aromatic isocyanates, DCM Carbodiimide derivatives Previous literature
2 Amine substitution Amines, ethanol Ethyl furo[2,3-d]pyrimidone esters
3 Hydrazinolysis Hydrazine hydrate, sodium ethoxide, ethanol, 60°C, 30 h Carbohydrazides Used without purification
4 Acylation Coumarin-3-carbonyl chloride, triethylamine, DCM, RT, 6-8 h Coumarin-furo[2,3-d]pyrimidone hybrids Recrystallized

Alternative Synthetic Strategies

Analytical and Purification Techniques

Summary Table of Key Preparation Methods

Method/Route Starting Materials Key Steps Advantages Limitations
α-Chloromethyl ketone condensation Methyl 4-formylbenzoate, diamino pyrimidine Wittig reaction, hydrogenation, acid chloride formation, condensation, hydrolysis Well-established, yields fused bicyclic core Multi-step, moderate yields
Hydrazide intermediate route Iminophosphorane, aromatic isocyanates, hydrazine hydrate Carbodiimide formation, amine substitution, hydrazinolysis, acylation Enables hybrid molecule synthesis, versatile Longer reaction times, multiple steps
Multi-component and cyclization Various furan and pyrimidine derivatives Cyclization, functional group transformations Potential for diversity and optimization Less detailed yield data available

Research Findings and Optimization Notes

  • Reaction temperature and time are critical for maximizing yields, especially in condensation steps forming the fused ring.
  • Use of polar aprotic solvents like DMF enhances condensation efficiency.
  • Hydrazinolysis requires prolonged heating to ensure complete conversion of esters to hydrazides.
  • Purification by chromatography is essential to separate regioisomers and by-products.
  • Structural confirmation by NMR and HR-MS is mandatory to verify the integrity of the fused bicyclic system and carboxylic acid placement.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the furan or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Furo[2,3-d]pyrimidine-4-carboxylic acid and its derivatives have been studied for their ability to inhibit key enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical for DNA synthesis and cell proliferation, making them prime targets for cancer therapy. The inhibition of these enzymes can lead to reduced tumor growth and enhanced cell death in cancer cells.

Case Studies

  • Furo[2,3-d]pyrimidine Derivatives : A study synthesized various 2,4-diamino-substituted furo[2,3-d]pyrimidines which demonstrated significant inhibitory activity against DHFR and TS. Compounds with a single carbon bridge showed enhanced substrate efficiency for folylpoly-γ-glutamate synthetase (FPGS), suggesting improved retention and potency in tumor cells .
  • Chalcone Derivatives : Recent research has identified novel furo[2,3-d]pyrimidine-based chalcones as potential anticancer agents. These compounds exhibited potent anti-cancer activities in vitro, indicating their promise for further development .

Selective Tumor Targeting

Transport Mechanisms
The selectivity of furo[2,3-d]pyrimidine derivatives for tumor cells has been attributed to their ability to utilize specific folate transport mechanisms. For instance, certain regioisomers have shown preferential uptake by folate receptors (FRs) and proton-coupled folate transporters (PCFT), which are overexpressed in many cancer types . This selectivity is crucial for minimizing systemic toxicity while maximizing therapeutic effects.

Inhibition of Glycinamide Ribonucleotide Formyltransferase

Another significant application of furo[2,3-d]pyrimidine derivatives is their role as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase). This enzyme is involved in purine biosynthesis and is essential for the proliferation of cancer cells. Compounds designed from the furo[2,3-d]pyrimidine scaffold have demonstrated selective inhibition of GARFTase while maintaining low toxicity profiles .

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of furo[2,3-d]pyrimidine derivatives has revealed that modifications at specific positions can significantly enhance biological activity. For example, the introduction of halogen substituents has been shown to improve anticancer efficacy . Understanding these relationships aids in the rational design of more effective therapeutic agents.

Summary Table of Applications

ApplicationMechanism/TargetReferences
Anticancer AgentsInhibition of DHFR and TS , ,
Selective Tumor TargetingUtilization of FRs and PCFT
Inhibition of GARFTaseDisruption of purine biosynthesis
Structure-Activity RelationshipsModifications enhance potency ,

Mechanism of Action

The mechanism of action of furo[2,3-d]pyrimidine-4-carboxylic acid and its derivatives often involves the inhibition of key enzymes and signaling pathways. For example, some derivatives act as protein kinase inhibitors, blocking the phosphorylation of target proteins and disrupting cellular signaling processes essential for cancer cell growth and survival . The molecular targets and pathways involved can vary depending on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine-4-carboxylic Acid

Structural Difference : Replaces the furan oxygen with a sulfur atom, forming a thiophene ring.
Synthesis : Efficiently synthesized via Pd(dppf)Cl₂-catalyzed carbonylation (63–71% yields) .
Biological Activity :

  • Exhibits potent antimicrobial activity, particularly against Pseudomonas aeruginosa (MIC values comparable to streptomycin) .
  • Pyridyl amide derivatives (e.g., compound 2c) show enhanced selectivity for P. aeruginosa ATCC 10145 (MIC = 12.5 µg/mL) .
  • Docking studies suggest inhibition of the TrmD enzyme, a target for novel antimicrobials .

Advantages Over Furo Analogs :

  • Broader antimicrobial spectrum and higher synthetic accessibility .
  • Thieno[2,3-d]pyrimidine-4-carboxylic acid amides are more extensively studied than their furo counterparts for infectious disease applications .

Pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid

Structural Difference : Replaces the furan ring with a pyrrole (nitrogen-containing) ring.
Biological Activity :

  • Demonstrates selectivity for Toxoplasma gondii DHFR over Pneumocystis carinii DHFR, unlike furo[2,3-d]pyrimidines, which favor the latter .
  • Derivatives like 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS: 1005206-17-6) are commercially available but understudied pharmacologically .

Limitations :

  • Limited data on antimicrobial or anticancer activity compared to furo/thieno analogs.
  • Synthetic challenges due to nitrogen reactivity .

Furo[3,4-d]pyrimidine Derivatives

Structural Difference : Altered fusion position ([3,4-d] instead of [2,3-d]).
Biological Activity :

  • Shows improved EGFR inhibition (IC₅₀ < 100 nM) compared to furo[2,3-d]pyrimidine-4-carboxylic acid (IC₅₀ = 740 µM) .
  • Enhanced selectivity for cancer-related kinases due to optimized binding pocket interactions .

Key Insight : Fusion position critically impacts target affinity and selectivity.

Quantitative Comparison of Key Properties

Compound Target Activity (IC₅₀/MIC) Synthetic Yield Selectivity Notes
Furo[2,3-d]pyrimidine-4-CA EGFR: 740 µM Not reported Selective for P. carinii DHFR
Thieno[2,3-d]pyrimidine-4-CA P. aeruginosa: MIC = 12.5 µg/mL 63–71% TrmD inhibition; biofilm targeting
Furo[3,4-d]pyrimidine EGFR: <100 nM Not reported Optimized kinase selectivity
Pyrrolo[2,3-d]pyrimidine-4-CA T. gondii DHFR inhibition 95% purity Limited pharmacological data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.